molecular formula C17H13ClN4O3S B14982224 (5Z)-1-(3-chlorophenyl)-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-chlorophenyl)-5-[5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14982224
M. Wt: 388.8 g/mol
InChI Key: QRTFDQXUKSDXQW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This method involves the cross-coupling of propargylamines with acyl chlorides in the presence of a palladium/copper catalytic system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger antimicrobial responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)-6-hydroxy-5-[5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a chlorophenyl group, a thiophene ring, and a pyrazole moiety

Properties

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-hydroxy-5-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H13ClN4O3S/c18-9-3-1-4-10(7-9)22-16(24)14(15(23)19-17(22)25)12-8-11(20-21-12)13-5-2-6-26-13/h1-7,11,20,24H,8H2,(H,19,23,25)

InChI Key

QRTFDQXUKSDXQW-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O)C4=CC=CS4

Origin of Product

United States

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